7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione
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Description
“7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione” is a chemical compound with the molecular formula C12H11FN4O2 . It has an average mass of 262.240 Da and a monoisotopic mass of 262.086609 Da .
Synthesis Analysis
While there isn’t a direct synthesis method available for this specific compound, a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, pH regulation, and impurity removal .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C12H11FN4O2, an average mass of 262.240 Da, and a monoisotopic mass of 262.086609 Da . More specific properties such as melting point, boiling point, solubility, and others are not available in the current search results.Scientific Research Applications
Anticonvulsant Activity
Compounds related to 7-(3-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione have been investigated for their potential anticonvulsant activity. A study on 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines revealed potent activity against maximal electroshock-induced seizures in rats, indicating the bioisostere potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system for anticonvulsant activity (Kelley et al., 1995).
Synthesis Methods
Research has focused on developing synthesis methods for related compounds. For instance, a method for the quantitative determination of 7-(4-fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one was developed, emphasizing the importance of accurate quantification in pharmaceutical research (Netosova et al., 2021). Additionally, studies on 6-Benzoyl-2H-[1,2,4]triazine-3,5-dione and 6-Benzyl-5-thioxo-3,4-dihydro-2H-[1,2,4]triazin-3-one provided insights into synthetic pathways for constructing fused [1,2,4]triazine systems (Massry, 2003).
Biological Activity
Other studies have explored the biological activity of similar compounds. For example, the synthesis of 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines and their evaluation for anticonvulsant activity highlighted the therapeutic potential of these compounds (Zhang et al., 2010).
Medicinal Chemistry
In medicinal chemistry, the synthesis of compounds like 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine demonstrated the relevance of these compounds as intermediates in biologically active compounds (Zhang et al., 2019).
Properties
IUPAC Name |
7-[(3-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-3-1-2-8(6-9)7-16-4-5-17-10(11(16)18)14-15-12(17)19/h1-3,6H,4-5,7H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZMAUYDVMKRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)C(=O)N1CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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